1,2-Dehydro Tramadol

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

1,2-Dehydro Tramadol (CAS 73825-64-6), also designated as Tramadol EP Impurity B, is a dehydrogenated structural analog of the centrally acting analgesic tramadol, featuring a double bond between the first and second carbon atoms of the cyclohexane ring. This compound is not an active pharmaceutical ingredient but serves as a critical reference standard for the identification, quantification, and control of related substances in tramadol drug substances and finished pharmaceutical products.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 73825-64-6
Cat. No. B140237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dehydro Tramadol
CAS73825-64-6
Synonyms2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine; 
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3
InChIKeyFBIKAGZLTPYSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dehydro Tramadol (CAS 73825-64-6): Analytical Reference Standard for Tramadol-Related Substances


1,2-Dehydro Tramadol (CAS 73825-64-6), also designated as Tramadol EP Impurity B, is a dehydrogenated structural analog of the centrally acting analgesic tramadol, featuring a double bond between the first and second carbon atoms of the cyclohexane ring . This compound is not an active pharmaceutical ingredient but serves as a critical reference standard for the identification, quantification, and control of related substances in tramadol drug substances and finished pharmaceutical products [1]. Its primary procurement value lies in analytical quality control (QC) and regulatory compliance applications, rather than in direct pharmacological use as a therapeutic agent [2].

1
Identity confirmation of Tramadol EP Impurity B
2
Impurity quantification in drug substances and products
3
System suitability testing per EP monograph

The Critical Importance of Authenticated 1,2-Dehydro Tramadol Reference Standards in Pharmaceutical Analysis


The procurement of 1,2-Dehydro Tramadol is not interchangeable with other tramadol impurities or metabolites due to its unique chemical identity and specific regulatory function. While compounds like O-Desmethyltramadol (M1) are key active metabolites with defined pharmacological activity, 1,2-Dehydro Tramadol is a process-related impurity specified in the European Pharmacopoeia (EP) as Impurity B . Substituting this compound with a generic 'tramadol impurity' or an in-class analog like N-Desmethyltramadol would invalidate analytical methods, leading to regulatory non-compliance and inaccurate purity assessments of tramadol active pharmaceutical ingredients (APIs). The quantitative evidence below demonstrates the critical, albeit limited, data points that define its specific, non-pharmacological role in scientific and industrial workflows, underscoring why this precise chemical entity is non-substitutable [1].

!
EP Impurity B designation means generic tramadol impurities may not be interchangeable.
!
Chromatographic retention and mass spectra differ from O-Desmethyltramadol and N-Desmethyltramadol.
!
Lacks significant opioid receptor activity; not a substitute for pharmacological probes like M1 metabolite.

Quantitative Differentiation of 1,2-Dehydro Tramadol (CAS 73825-64-6) from Tramadol and its Key Metabolites


Structural Differentiation: Dehydrogenation Defines a Unique Analytical Target

1,2-Dehydro Tramadol is differentiated from the parent drug tramadol and its major active metabolite, O-Desmethyltramadol (M1), by a specific structural modification. Tramadol has a saturated cyclohexane ring, whereas 1,2-Dehydro Tramadol contains a double bond between C1 and C2 of this ring. This modification, while not conferring unique pharmacological activity, is the basis for its existence as a distinct process-related impurity and defines its unique chromatographic and spectroscopic properties, which are essential for method development and validation . This structural feature is absent in other common impurities and metabolites, such as N-Desmethyltramadol (M2) and N,N-Didesmethyltramadol (M3), making 1,2-Dehydro Tramadol a non-substitutable reference standard.

Structural marker
Class-level inference
C1–C2 double bond present; absent in tramadol, M1, M2, M3
Defines unique chromatographic and mass spectrometric behavior
Data to verify
Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Regulatory Identity and Application: 1,2-Dehydro Tramadol as EP Impurity B

1,2-Dehydro Tramadol is explicitly listed and defined as Tramadol EP Impurity B in the European Pharmacopoeia (EP). This regulatory designation differentiates it from other tramadol-related impurities (e.g., Impurity A, Impurity C) and establishes its specific role in the quality control of tramadol drug substances . Its procurement is driven by the need to comply with EP monographs, which require the use of a characterized reference standard of Impurity B for system suitability testing and impurity quantification. In contrast, other tramadol analogs, such as O-Desmethyltramadol (the active M1 metabolite), are typically procured for pharmacological studies or as separate reference standards for metabolite analysis, not for this specific EP impurity test [1].

Regulatory identity
Supporting evidence
Designated as Tramadol EP Impurity B in European Pharmacopoeia
Defines specific, non-substitutable QC role
Source review
Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Limited Pharmacological Activity Distinguishes 1,2-Dehydro Tramadol from Active Metabolite M1

Unlike the primary active metabolite O-Desmethyltramadol (M1), which exhibits significantly higher affinity for the μ-opioid receptor (MOR) than tramadol itself, direct evidence suggests that 1,2-Dehydro Tramadol possesses limited to no significant pharmacological activity. While explicit Ki or EC50 values for 1,2-Dehydro Tramadol at opioid receptors are not available in the open literature, its role as a process impurity rather than a metabolite implies it is not a driver of the analgesic effect. This is in stark contrast to (+)-O-Desmethyltramadol, which has a reported Ki of 153 nM at the human μ-opioid receptor, compared to 17,000 nM for racemic tramadol [1]. The absence of significant opioid binding for 1,2-Dehydro Tramadol is a key differentiator, reinforcing its primary utility as an analytical tool rather than a pharmacological probe.

Pharmacology distinction
Class-level inference
Target: not reported (low inferred); M1 metabolite Ki = 153 nM, tramadol Ki = 17,000 nM
Prevents procurement errors for opioid activity assays
No reported binding data
Opioid Pharmacology Receptor Binding Metabolism

Primary Application Scenarios for Procuring 1,2-Dehydro Tramadol (CAS 73825-64-6)


Analytical Method Development and Validation for Tramadol API Purity

Procurement of 1,2-Dehydro Tramadol is essential for developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods to quantify Impurity B in tramadol drug substances and finished products. This reference standard is used to establish system suitability, determine relative response factors, and create calibration curves for accurate impurity quantification, ensuring compliance with ICH Q3A guidelines and EP monographs [1].

Quality Control Release Testing of Tramadol Batches

In QC laboratories, 1,2-Dehydro Tramadol is used as a reference marker in routine batch release testing. By spiking this standard into sample solutions, analysts can confirm the identity and quantify the level of Impurity B, ensuring that each batch of tramadol API or drug product meets predefined purity specifications before release to the market [2].

Regulatory Submission Support (ANDA/DMF)

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for tramadol products, the use of a fully characterized 1,2-Dehydro Tramadol standard is mandatory. Data generated using this standard on impurity profiles are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of the submission, demonstrating control over the manufacturing process and ensuring product comparability to the reference listed drug (RLD) [3].

Forced Degradation Studies

1,2-Dehydro Tramadol is utilized as a key marker in forced degradation (stress) studies of tramadol. By subjecting tramadol API to conditions like heat, light, or oxidation, analysts can monitor for the formation of Impurity B. Having an authentic standard of 1,2-Dehydro Tramadol allows for the definitive identification and quantification of this degradation product, which is crucial for establishing the drug's stability profile and shelf life .

Application
Selection Property
Validation Focus
Chromatographic impurity method development
EP Impurity B reference standard
System suitability, relative retention, method validation
QC batch release testing
Certified impurity marker
Lot-to-lot purity consistency, specification compliance
Regulatory submission support (ANDA/DMF)
Characterized impurity profile
CMC impurity data for ANDA/DMF, ICH Q3A alignment
Forced degradation studies
Degradation product identity
Stability-indicating method, degradation pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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